2',3'-Dideoxyxanthosine
Description
Contextualization as a Dideoxypurine Nucleoside Analog
2',3'-Dideoxyxanthosine is classified as a dideoxypurine nucleoside analogue. This means it has a purine (B94841) base (xanthine) linked to a dideoxyribose sugar. The defining characteristic of a dideoxynucleoside is the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar ring. ekb.egnih.gov This modification is critical to its function. In natural DNA synthesis, the 3'-hydroxyl group is essential for forming the phosphodiester bond that links nucleotides together to elongate the DNA chain. By lacking this group, this compound, once incorporated into a growing viral DNA chain, acts as a chain terminator, effectively halting the replication process. nih.govmicrobenotes.com
Significance within the Scope of Nucleoside Analogues for Biological Research
The primary significance of this compound in biological research lies in its role as an antiviral agent, particularly in the context of human immunodeficiency virus (HIV) research. Like other dideoxynucleosides such as didanosine (B1670492) (ddI) and zalcitabine (B1682364) (ddC), it can interrupt the replication cycle of HIV. nih.govwikipedia.org Research involving this compound and its halogenated derivatives has contributed to understanding the structure-activity relationships of anti-HIV compounds. pnas.org The exploration of such analogues helps in designing new drugs with improved efficacy and reduced toxicity.
Historical Perspectives in Nucleoside Analog Development
The development of nucleoside analogues as therapeutic agents has a rich history, with significant breakthroughs shaping the treatment of viral infections and cancer.
Evolution of Dideoxynucleosides in Biochemical Investigations
The concept of using dideoxynucleotides as chain terminators was famously pioneered by Frederick Sanger in the 1970s for DNA sequencing, a method that revolutionized molecular biology. microbenotes.comwikipedia.org This principle was later adapted for therapeutic purposes. The discovery that dideoxynucleosides could inhibit viral reverse transcriptase was a major turning point in the fight against HIV. wikipedia.org The first approved anti-HIV drug, zidovudine (B1683550) (AZT), synthesized in 1964, is a dideoxynucleoside analogue. wikipedia.org This was followed by the development of other dideoxynucleosides like didanosine (ddI) and zalcitabine (ddC) in the late 1980s and early 1990s. nih.govwikipedia.org These early successes spurred further research into a wide array of dideoxypurine and dideoxypyrimidine nucleosides, including this compound, to explore their potential as antiviral agents. pnas.org
Precursors and Related Purine Nucleosides in Analog Design
The design of nucleoside analogues like this compound is rooted in the structure of naturally occurring purine nucleosides such as adenosine (B11128) and guanosine (B1672433). mdpi.com By modifying the sugar or base components of these natural precursors, scientists can create compounds with altered biological activities. ekb.eg For instance, the synthesis of 2',3'-dideoxypurine nucleosides often involves enzymatic or chemical methods starting from natural nucleosides or their derivatives. pnas.orgmdpi.com The study of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism, has been crucial in developing biocatalytic methods for the synthesis of nucleoside analogues. nih.govfrontiersin.org The ongoing exploration of novel purine nucleoside analogues continues to be a promising area for the discovery of new therapeutic agents. rsc.org
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 132194-28-6 |
| Molecular Formula | C10H12N4O4 molaid.com |
| IUPAC Name | 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione molaid.com |
| Classification | 2',3'-Dideoxy-Nucleosides; 3'-Deoxynucleosides |
Structure
3D Structure
Properties
IUPAC Name |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-3-5-1-2-6(18-5)14-4-11-7-8(14)12-10(17)13-9(7)16/h4-6,15H,1-3H2,(H2,12,13,16,17)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCOZUSCDLLKIV-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157420 | |
| Record name | 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132194-28-6 | |
| Record name | 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Derivatization Strategies of 2 ,3 Dideoxyxanthosine
Synthetic Pathways for 2',3'-Dideoxyxanthosine
The synthesis of this compound can be achieved through several distinct chemical routes, primarily involving the transformation of pre-existing nucleoside structures.
Deamination Reactions from Precursor Dideoxyisoguanosine
A direct and efficient method for the synthesis of this compound involves the deamination of its precursor, 2',3'-dideoxyisoguanosine. This reaction specifically targets the exocyclic amino group at the C2 position of the isoguanine (B23775) base.
Chemical Deamination: Treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions, is a standard method for the deamination of purine (B94841) bases like guanine (B1146940) and its analogues. researchgate.netwikipedia.org This process converts the amino group into a diazonium salt intermediate, which is subsequently hydrolyzed to a carbonyl group, yielding the xanthine (B1682287) derivative. nih.gov Applying this to 2',3'-dideoxyisoguanosine provides a direct pathway to this compound.
Enzymatic Deamination: While specific enzymatic deamination of 2',3'-dideoxyisoguanosine is less commonly documented, enzymatic methods are well-established for related nucleosides. For instance, adenosine (B11128) deaminase is effectively used to convert 2',3'-dideoxyadenosine (B1670502) into 2',3'-dideoxyinosine, demonstrating the feasibility of enzymatic transformations on the dideoxy-scaffold. mdpi.comnih.gov This suggests the potential for identifying or engineering an enzyme capable of specifically deaminating 2',3'-dideoxyisoguanosine.
Alternative Chemical Synthetic Approaches
Beyond deamination, this compound can be synthesized from the corresponding ribonucleoside, xanthosine (B1684192), through deoxygenation reactions. The most prominent of these is the Barton-McCombie deoxygenation. wikipedia.orgacs.org
This multi-step process begins with the parent ribonucleoside, xanthosine. wikipedia.org The general sequence is as follows:
Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of xanthosine is selectively protected, often with a silyl (B83357) group like tert-butyldiphenylsilyl (TBDPS), to prevent its participation in subsequent reactions.
Formation of a 2',3'-bis(thiocarbonyl) Derivative: The vicinal diol at the 2' and 3' positions is converted into a bis(thiocarbonyl) derivative, such as a bis(xanthate). This is typically achieved by reacting the protected nucleoside with carbon disulfide in the presence of a base, followed by alkylation with an alkyl halide (e.g., bromoethane). mdpi.com
Radical-Mediated Deoxygenation: The crucial deoxygenation step is a radical chain reaction. wikipedia.org While tributyltin hydride (Bu₃SnH) is the classic reagent, its toxicity has led to the adoption of less hazardous alternatives like tris(trimethylsilyl)silane (B43935) (TTMSS or (Me₃Si)₃SiH). mdpi.comlibretexts.org The reaction is initiated by a radical initiator, such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACHN), which is a safer alternative to azobisisobutyronitrile (AIBN). mdpi.comnih.gov The radical reaction leads to the cleavage of the C-O bonds at the 2' and 3' positions, resulting in the desired 2',3'-dideoxy sugar ring.
Deprotection: The final step involves the removal of the 5'-protecting group, for instance, using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to yield this compound. mdpi.com
Synthesis of Novel this compound Derivatives
The therapeutic potential of nucleoside analogues can often be enhanced by modifying their structure. For this compound, these modifications can be targeted at the purine base or the sugar moiety, or through the attachment of prodrug components.
Modification at the Purine Base Moiety
The xanthine core of this compound offers several sites for chemical modification, with the C8 position being a common target.
C-H Bond Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of the C8-H bond of the purine ring. Copper-catalyzed reactions are particularly effective for creating new C-N or C-C bonds at this position. researchgate.netresearchgate.net For example, a one-pot synthesis can achieve the formation of 8-substituted xanthine derivatives from amidines and uracil (B121893) precursors through a copper-catalyzed C-H activation process. thieme-connect.comthieme-connect.de This strategy could be adapted to introduce a variety of substituents at the C8 position of this compound, thereby modulating its biological properties.
Synthesis of C8-Halo Precursors: Introduction of a halogen atom, such as bromine, at the C8 position creates a versatile synthetic handle for further derivatization through cross-coupling reactions. 8-Bromination of related 2',3'-dideoxynucleosides has been explored, providing a route to precursors for a wide range of C8-substituted analogues. nih.gov
N-Alkylation: The nitrogen atoms of the purine ring system, particularly N7 and N9, can be alkylated. For instance, various xanthine derivatives can be readily alkylated at the N9 position using agents like ethyl tosylate or diethyl sulfate, providing another avenue for structural diversification. mdpi.com
Modification of the Sugar Moiety
Altering the 2',3'-dideoxyribose ring can significantly impact a nucleoside's conformational properties and interaction with enzymes.
Fluorination: The introduction of fluorine atoms is a common strategy in medicinal chemistry to alter electronic properties and metabolic stability. The synthesis of 3'-fluoro-2',3'-dideoxynucleosides has been extensively studied. nih.gov A typical approach involves synthesizing a sugar intermediate with a fluorine atom at the desired position (e.g., 3'-fluoro-2',3'-dideoxyribose) and subsequently coupling this modified sugar with a protected xanthine base under Vorbrüggen conditions. emory.edumdpi.com This leads to derivatives such as 3'-fluoro-2',3'-dideoxyxanthosine. Other fluorinated analogues, including those with fluorine at the 2' position, have also been synthesized. nih.gov
Other Modifications: Beyond fluorination, other modifications to the sugar ring are possible. This includes the synthesis of unsaturated (didehydro) derivatives, which can serve as intermediates for other 2',3'-dideoxynucleosides. ingentaconnect.com Additionally, modifications can involve introducing alternative atoms into the sugar ring, such as sulfur to create 4'-thionucleosides, or adding functional groups like a hydroxymethyl group to the ring. nih.govnih.gov
Development of Prodrug Forms and Bioconjugates (e.g., phosphonate (B1237965) derivatives)
To overcome challenges such as poor cellular uptake and the reliance on cellular kinases for activation, this compound can be converted into prodrugs or bioconjugates.
Phosphonate Prodrugs: Since dideoxynucleosides must be converted to their triphosphate form to be active, bypassing the initial, often rate-limiting, phosphorylation step is a key objective. Prodrug approaches mask a pre-attached phosphate (B84403) or phosphonate group, facilitating cell entry.
Bis(pivaloyloxymethyl) [bis(POM)] Prodrugs: This strategy involves esterifying a nucleoside monophosphate or phosphonate with two pivaloyloxymethyl (POM) groups. wikipedia.org The resulting bis(POM) derivative is a neutral, lipid-soluble molecule that can cross cell membranes. nih.gov Once inside the cell, esterases cleave the POM groups, releasing the active monophosphate. nih.govfrontiersin.org The synthesis involves reacting the phosphonic acid of a PMEA (phosphonylmethoxyethyl) analogue of this compound with chloromethyl pivalate. acs.org
Phosphoramidate (B1195095) (ProTide) Prodrugs: The ProTide approach involves masking the nucleoside monophosphate with an amino acid ester and an aryl group. nih.govcardiff.ac.uk These phosphoramidate derivatives are also neutral and cell-permeable. Intracellular enzymatic cleavage generates the nucleoside monophosphate. researchgate.net Synthesis involves phosphorylating this compound with a phosphorylating agent like 4-chlorophenyl phosphoroditetrazolide, followed by reaction with an appropriate amino acid ester. researchgate.net
Bioconjugates: Bioconjugation links the nucleoside to another molecule to enhance its delivery, targeting, or functional properties. mdpi.comnih.gov
Click Chemistry: A versatile method for bioconjugation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." mdpi.com To achieve this, this compound would first be functionalized with either an azide (B81097) or an alkyne group, for example, at the C8 position of the purine or on the sugar moiety. This "clickable" nucleoside can then be covalently linked to polymers, targeting ligands (like peptides or carbohydrates), or imaging agents that bear the complementary reactive group. nih.govacs.orgpurdue.edu
Stereochemical Considerations in Synthesis
The synthesis of this compound, like other nucleoside analogs, requires precise control over the stereochemistry of the molecule, particularly at the chiral centers of the deoxyribose sugar moiety. wikipedia.org Stereochemistry is a critical aspect of chemistry that deals with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. wikipedia.orguou.ac.in The biological activity of nucleoside analogs is often highly dependent on their stereochemical configuration. wikipedia.orguou.ac.in Therefore, developing synthetic routes that are highly stereoselective is a primary goal. iupac.org
Several strategies are employed to control stereochemistry during the synthesis of nucleoside analogs. These can include:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as carbohydrates or amino acids, which already possess the desired stereochemistry at one or more centers. researchgate.net The synthesis then proceeds through a series of reactions that maintain or transfer this initial chirality to the final product.
Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to induce stereoselectivity in a reaction where a new chiral center is created. researchgate.netnobelprize.org These catalysts provide a chiral environment that favors the formation of one stereoisomer over the other. nobelprize.org For instance, Noyori's work on asymmetric hydrogenation using BINAP-Ru(II) complexes has been a significant advancement in stereoselective synthesis. nobelprize.org
Substrate-Controlled Synthesis: In this strategy, the existing chirality in the substrate molecule directs the stereochemical outcome of subsequent reactions. The steric and electronic properties of the starting material guide the approach of reagents, leading to the preferential formation of a specific stereoisomer.
The stereochemical outcome of a synthesis is often determined by analyzing the product mixture using techniques like chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) or diastereomeric ratio (dr). nih.gov X-ray crystallography can be used to determine the absolute configuration of the synthesized molecules. nih.gov
Methodological Advancements in Nucleoside Analog Synthesis
The synthesis of this compound and related dideoxynucleosides has benefited from the development and refinement of several key synthetic methodologies. These methods are crucial for efficiently constructing the modified sugar moiety and attaching the nucleobase with the correct stereochemistry.
Mitsunobu Chemistry Applications
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis, particularly for the stereospecific conversion of alcohols. organic-chemistry.orgnih.gov It allows for the transformation of primary and secondary alcohols into a wide variety of other functional groups, including esters, ethers, and azides, with predictable inversion of stereochemistry. organic-chemistry.orgchemistnotes.com This makes it an invaluable method for controlling the stereochemistry at specific positions in the sugar ring of nucleoside analogs. nih.gov
The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid or an imide), a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govchemistnotes.com The mechanism proceeds through the activation of the alcohol by the phosphine and azodicarboxylate, forming an alkoxyphosphonium salt. organic-chemistry.orgchemistnotes.com The nucleophile then displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in a clean inversion of the stereocenter. chemistnotes.combeilstein-journals.org
In the synthesis of dideoxynucleosides, the Mitsunobu reaction can be employed for several key transformations:
Introduction of Nucleophiles with Inversion of Configuration: A hydroxyl group on the sugar ring can be replaced by a nucleophile, such as an azide or a phthalimide, which can then be further elaborated to introduce the desired functionality at that position with inverted stereochemistry. organic-chemistry.org
Intramolecular Cyclization: Intramolecular Mitsunobu reactions can be used to form cyclic ethers, which can be important intermediates in the synthesis of modified sugar rings. chemistnotes.com
Despite its utility, a significant challenge with the traditional Mitsunobu reaction is the removal of byproducts, triphenylphosphine oxide and the reduced hydrazo-compound, from the reaction mixture. tcichemicals.com This has led to the development of modified reagents and purification techniques to simplify the workup process. tcichemicals.com
Barton Deoxygenation Techniques
The Barton-McCombie deoxygenation is a radical-based reaction that provides a method for removing a hydroxyl group from an organic molecule. wikipedia.orgnrochemistry.com This reaction is particularly useful in the synthesis of dideoxynucleosides, where the removal of the 2'- and/or 3'-hydroxyl groups is the defining structural feature. libretexts.org
The reaction proceeds in two main steps. nrochemistry.comyoutube.com First, the alcohol is converted into a thiocarbonyl derivative, typically a xanthate or a thionocarbonate. wikipedia.orglibretexts.org In the second step, this derivative is treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, most commonly tributyltin hydride (n-Bu₃SnH). nrochemistry.comyoutube.com The tributyltin radical abstracts the thiocarbonyl group, generating a carbon-centered radical on the sugar ring. wikipedia.org This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product. wikipedia.org
Key aspects of the Barton-McCombie deoxygenation include:
Radical Mechanism: The reaction proceeds through a free radical chain mechanism. wikipedia.org
Thiocarbonyl Derivatives: The choice of the thiocarbonyl derivative can influence the efficiency of the reaction. Phenyl thionocarbonates, sometimes with electron-withdrawing substituents, have been shown to be effective. libretexts.org
Alternative Hydrogen Donors: Due to the toxicity and difficulty in removing tin-based reagents, alternative hydrogen sources like silanes have been developed. wikipedia.org
The efficiency of the Barton-McCombie reaction can be influenced by neighboring group effects. For example, the presence of a β-oxygen atom can impact the rate and yield of the deoxygenation. nih.gov
Glycosylation Strategies
Glycosylation is the crucial step in nucleoside synthesis where the heterocyclic base (in this case, xanthine) is attached to the sugar moiety. nih.gov Achieving high stereoselectivity in this step is paramount, as it determines the anomeric configuration (α or β) of the final nucleoside. chemrxiv.org The biological activity of nucleoside analogs is highly dependent on the correct anomeric configuration.
Several methods have been developed for stereoselective glycosylation:
Sₙ1-type Glycosylation: This is a common approach where an activated sugar derivative, often with a leaving group at the anomeric position, reacts with the nucleobase. chemrxiv.org The reaction proceeds through a carbocation-like intermediate, and the stereochemical outcome can be influenced by factors such as the solvent, temperature, and the presence of neighboring participating groups.
Sₙ2-type Glycosylation: In this approach, the nucleobase attacks the anomeric center with inversion of configuration. The use of specific activating agents and protecting groups can favor this pathway, leading to high stereoselectivity. nih.gov For example, the use of a 2-O-benzoyl participating group can ensure the formation of a 1,2-trans-glycosidic linkage. nih.gov
Enzymatic Glycosylation: Enzymes can catalyze glycosylation reactions with high regio- and stereoselectivity. While powerful, this approach may be limited by enzyme availability and substrate specificity.
Metal-Catalyzed Glycosylation: Transition metal catalysts, such as palladium, have been employed to promote stereoselective glycosylation reactions. acs.orgumsl.edu These methods often offer mild reaction conditions and high functional group tolerance. Photoredox/nickel dual catalysis has also emerged as a powerful tool for the stereoselective synthesis of C-nucleosides. rsc.org
Molecular and Cellular Mechanisms of Action of 2 ,3 Dideoxyxanthosine
Interactions with Viral Replication Machinery
The primary antiviral activity of 2',3'-dideoxyxanthosine (ddX), like other 2',3'-dideoxynucleoside analogs, is centered on the disruption of viral genetic replication. This is achieved through a multi-faceted interaction with the viral replication machinery inside the host cell.
Inhibition of Viral DNA Synthesis Pathways (e.g., HIV-1 DNA)
This compound is a member of the dideoxypurine nucleoside family, which demonstrates activity against retroviruses like the human immunodeficiency virus (HIV). The core mechanism of these analogs is the inhibition of viral DNA synthesis. After entering a host cell, ddX undergoes metabolic processing to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral enzyme reverse transcriptase (RT).
In the case of HIV, the virus uses reverse transcriptase to convert its single-stranded RNA genome into double-stranded DNA, a crucial step for integration into the host cell's genome. The triphosphate derivative of ddX mimics the natural deoxynucleotide triphosphates (dNTPs) that are the building blocks for this new DNA strand. By competing with these natural substrates, it effectively slows down the process of viral DNA synthesis.
A critical feature of dideoxynucleosides is the absence of a hydroxyl group at the 3' position of their sugar moiety. When the viral reverse transcriptase incorporates the ddX triphosphate into the growing viral DNA chain, this absence prevents the formation of the next phosphodiester bond. This inability to add the subsequent nucleotide results in the termination of the DNA chain, halting viral replication. This mechanism of action as a chain terminator is a hallmark of dideoxynucleoside analogs used in antiretroviral therapy. plos.orgwikipedia.org
Interference with Viral Polymerase Enzymes
The interference with viral polymerase enzymes, specifically reverse transcriptase, is the central point of this compound's antiviral action. Viral polymerases are essential enzymes that catalyze the synthesis of the viral genome. cellsignal.com In retroviruses like HIV, the RNA-dependent DNA polymerase activity of reverse transcriptase is the primary target. wikipedia.org
The triphosphate form of ddX is the active molecule that directly interacts with the polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the reverse transcriptase. The enzyme mistakenly incorporates the analog into the nascent DNA strand. Because ddX lacks the 3'-hydroxyl group necessary for elongation, the polymerase is unable to add the next nucleotide, leading to the termination of DNA synthesis. physicsandmathstutor.com Studies on related dideoxynucleosides have shown that this chain termination is an obligatory step. wikipedia.org
Table 1: Research Findings on Dideoxypurine Nucleoside Analogs Against HIV-1
This table summarizes in vitro anti-HIV-1 activity for various 2',3'-dideoxypurine nucleosides, providing context for the expected activity of this compound.
| Compound | Anti-HIV-1 Activity (Compared to ddI/ddG) | Target Cell Protection | Lipophilicity Order |
| 2-Amino-6-fluoro-ddP | Potent, comparable to ddI/ddG | Complete blockage of HIV infectivity | 2-amino-6-chloro > 2-amino-6-fluoro |
| 2-Amino-6-chloro-ddP | Potent, comparable to ddI/ddG | Complete blockage of HIV infectivity | 2-amino-6-bromo > 2-amino-6-chloro |
| 6-Fluoro-ddP | Potent, comparable to ddI/ddG | Not specified | 6-chloro > 6-bromo > 6-iodo |
| 2-Amino-6-bromo-ddP | Less potent than fluoro/chloro analogs | Not specified | 2-amino-6-iodo > 2-amino-6-bromo |
| Data sourced from Shirasaka et al. (1990). nih.gov |
Modulation of Viral RNA Processing (e.g., accumulation of less-than-full-length viral RNA)
While the primary mechanism of dideoxynucleosides is the termination of DNA synthesis, the potential for these compounds to affect viral RNA processing is an area of ongoing investigation. Viral replication is intricately linked to host cell machinery, including RNA processing mechanisms like splicing, capping, and polyadenylation. mdpi.comembopress.orgpressbooks.pub
Some antiviral compounds have been shown to disrupt viral replication by altering the splicing of viral RNA, leading to a reduction in essential viral proteins. plos.org For instance, in hepatitis delta virus (HDV), self-cleavage of the antigenomic RNA is a crucial processing step that may help produce a functional mRNA. nih.gov Disruption of such a process could inhibit viral protein translation. While direct evidence showing that this compound specifically modulates viral RNA processing is limited, it is plausible that interference with the complex interplay between viral replication and host cell transcription and processing machinery could be a secondary antiviral mechanism. This could potentially lead to the accumulation of improperly processed or less-than-full-length viral RNA transcripts, further impeding the viral life cycle. nih.gov
Cellular Uptake and Intracellular Processing
For this compound to exert its antiviral effect, it must first enter the target host cell and then be converted into its active form. This involves transport across the cell membrane and a subsequent series of enzymatic reactions.
Transport Mechanisms across Cell Membranes
As a nucleoside analog, this compound is expected to utilize the host cell's own transport systems to cross the plasma membrane. Cells have specialized protein channels and carriers to import natural nucleosides for their metabolic needs. physicsandmathstutor.comsavemyexams.comlongdom.org These transport proteins are often part of the solute carrier (SLC) family. mrgscience.com
The two main types of transport are passive facilitated diffusion and active transport. physicsandmathstutor.comoerafrica.org Facilitated diffusion moves substances down their concentration gradient without energy expenditure, using channel and carrier proteins. savemyexams.comacs.org Active transport requires energy, typically from ATP, to move molecules against their concentration gradient. longdom.org It is highly probable that ddX enters cells via one or more of these endogenous nucleoside transporters, a common pathway for many nucleoside analog drugs. The specific transporters involved and the efficiency of uptake can vary depending on the cell type.
Intracellular Phosphorylation Cascades
Once inside the cell, this compound exists as a prodrug and must be enzymatically activated through a phosphorylation cascade. biorxiv.org This process involves the sequential addition of three phosphate (B84403) groups to the 5'-hydroxyl position of the sugar moiety, converting the nucleoside into its active nucleoside triphosphate form. nih.gov
This multi-step conversion is catalyzed by host cell kinases.
Monophosphorylation: The first step, the conversion of ddX to ddX-monophosphate, is often the rate-limiting step in the activation pathway. This reaction is typically catalyzed by a nucleoside kinase. For example, the related analog 2',3'-dideoxy-2',3'-didehydrothymidine (D4T) is initially phosphorylated by thymidine (B127349) kinase.
Diphosphorylation: The monophosphate is then converted to a diphosphate (B83284) by a nucleoside monophosphate kinase.
Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active this compound triphosphate (ddX-TP).
Table 2: Key Enzymes in Dideoxynucleoside Activation
This table outlines the general enzymatic steps required for the intracellular activation of dideoxynucleoside prodrugs like this compound.
| Step | Substrate | Product | Catalyzing Enzyme Class | Significance |
| 1 | Dideoxynucleoside (ddX) | Dideoxynucleoside Monophosphate (ddX-MP) | Nucleoside Kinase | Often the rate-limiting step for activation. |
| 2 | Dideoxynucleoside Monophosphate (ddX-MP) | Dideoxynucleoside Diphosphate (ddX-DP) | Nucleoside Monophosphate Kinase | Continues the activation cascade. |
| 3 | Dideoxynucleoside Diphosphate (ddX-DP) | Dideoxynucleoside Triphosphate (ddX-TP) | Nucleoside Diphosphate Kinase | Forms the active compound that inhibits viral polymerase. |
Role of Cellular Kinases (e.g., deoxycytidine kinase, adenosine (B11128) kinase, thymidine kinase)
The activation of this compound (ddX) to its pharmacologically active triphosphate form is a critical step that relies on the host cell's enzymatic machinery. This process, known as phosphorylation, is carried out by a family of enzymes called kinases. units.it Kinases transfer a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to their substrates. units.it In the context of nucleoside analogs like ddX, specific cellular kinases are responsible for the sequential addition of three phosphate groups.
Formation of Mono-, Di-, and Triphosphate Metabolites
The conversion of this compound into its active triphosphate metabolite is a stepwise process. ebi.ac.uk
Monophosphorylation: The initial and often rate-limiting step is the addition of the first phosphate group to the 5'-hydroxyl position of the sugar moiety, forming this compound monophosphate (ddXMP). This reaction is catalyzed by a nucleoside kinase.
Diphosphorylation: Subsequently, a nucleoside monophosphate kinase catalyzes the phosphorylation of ddXMP to this compound diphosphate (ddXDP).
Triphosphorylation: Finally, a nucleoside diphosphate kinase adds the third phosphate group, yielding the active metabolite, this compound triphosphate (ddXTP). mdpi.com
This cascade of phosphorylation is essential for the compound's mechanism of action, as the triphosphate form is the active species that can interact with and inhibit viral or cellular polymerases. mdpi.com
Rate-Limiting Steps in Nucleotide Formation
For some nucleoside analogs, subsequent phosphorylation steps can also be inefficient, leading to an accumulation of the mono- or diphosphate metabolites. The rate-limiting step in nucleotide formation can vary depending on the specific nucleoside analog, the cell type, and the metabolic state of the cell. For instance, in the context of DNA synthesis, conformational changes in the polymerase enzyme itself can represent a rate-limiting step. researchgate.netnih.gov
Interaction with Host Cell Enzymes and Processes
Adenosine Deaminase Susceptibility and Resistance
Adenosine deaminase (ADA) is a key enzyme in the purine (B94841) salvage pathway that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. mdpi.comnih.govmedlineplus.gov This enzymatic activity can significantly impact the efficacy of adenosine-based nucleoside analogs. If a nucleoside analog is a substrate for ADA, it can be rapidly inactivated, reducing its therapeutic potential. nih.gov
The susceptibility of this compound to ADA is a critical consideration. While direct studies on ddX and ADA were not found in the search results, the metabolism of the related compound 2',3'-dideoxyinosine (ddI) provides relevant information. ddI is a prodrug that is converted intracellularly to its active form, 2',3'-dideoxyadenosine (B1670502) 5'-triphosphate (ddATP). nih.govnih.gov However, ddI itself is a substrate for purine nucleoside phosphorylase, which breaks it down into hypoxanthine (B114508). nih.gov The resulting hypoxanthine can then be further metabolized.
Strategies to overcome ADA-mediated degradation of nucleoside analogs include the development of ADA-resistant analogs or the co-administration of ADA inhibitors. nih.gov
Purine Biosynthesis Pathway Interferences
The de novo purine biosynthesis pathway is a multi-step process that synthesizes inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). uomustansiriyah.edu.iqresearchgate.net This pathway is tightly regulated by feedback inhibition from its end products. libretexts.org Nucleoside analogs can interfere with this pathway at various points.
The introduction of exogenous nucleosides or their analogs can lead to their phosphorylation and subsequent feedback inhibition of key enzymes in the de novo pathway, such as glutamine-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme. researchgate.netlibretexts.org This can lead to a decrease in the endogenous pool of natural deoxynucleotides, which can potentiate the activity of the analog by reducing competition for incorporation into DNA.
Furthermore, disruptions in the purine salvage pathway, which recycles purine bases, can also impact the de novo synthesis pathway and the cellular response to nucleoside analogs. nih.govnih.gov
Integration into Nucleic Acids
The ultimate mechanism of action for many dideoxynucleoside analogs, including presumably this compound, is their incorporation into growing nucleic acid chains (DNA or RNA) by polymerases. nih.govcsic.es The active triphosphate form of the analog, ddXTP, acts as a substrate for these enzymes.
Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of the dideoxynucleoside prevents the formation of the next phosphodiester bond, leading to the termination of the elongating nucleic acid chain. chemblink.com This chain termination effectively halts DNA replication or RNA transcription.
Studies with related compounds like 2',3'-dideoxyinosine (ddI) have shown that a significant amount of its metabolites can be found in both DNA and RNA. nih.gov The efficiency and selectivity of incorporation can vary depending on the specific polymerase and the concentration of the triphosphate analog relative to its natural counterpart.
Structure Activity Relationships Sar of 2 ,3 Dideoxyxanthosine and Its Analogues
Correlations between Structural Modifications and Biological Efficacy
Impact of Substitutions at the Purine (B94841) Base (e.g., 6-position)
Substitutions at the 6-position of the purine ring have a pronounced effect on the anti-HIV activity of 2',3'-dideoxypurine nucleosides. Research has shown a clear order of potency for various substituents, suggesting a "bulk tolerance effect" at this position dictates the antiviral efficacy. For instance, a methylamino group (NHMe) at the 6-position results in one of the most potent antiviral agents in this class.
The general order of anti-HIV activity based on the 6-position substituent is as follows: NHMe > NH2 > Cl ≈ N(Me)2 > SMe > OH ≈ NHEt > SH > NHBn ≈ H
This trend indicates that smaller, less bulky substituents tend to be more favorable for activity. For example, the N6-methyl derivative, N6-methyl-2',3'-dideoxyadenosine, is a highly potent anti-HIV agent.
Furthermore, the introduction of halogens at the 6-position has been explored to create more lipophilic congeners. The anti-HIV activity of these halogenated 2',3'-dideoxypurine ribofuranosides follows a specific order, with fluoro-substituted compounds generally exhibiting higher potency. pnas.org
Comparative Anti-HIV Activity of 6-Halo-ddPs: 2-amino-6-fluoro > 2-amino-6-chloro > 6-fluoro > 2-amino-6-bromo > 2-amino-6-iodo > 6-chloro > 6-bromo > 6-iodo pnas.org
These findings underscore the critical role of the substituent at the 6-position in modulating the antiviral activity of these nucleoside analogues.
Influence of Sugar Moiety Modifications on Activity
Modifications to the sugar moiety are fundamental to the activity of nucleoside analogues. The absence of the 3'-hydroxyl group, a defining feature of 2',3'-dideoxynucleosides, is a key modification that leads to chain termination during viral DNA synthesis.
Further alterations to the sugar can also impact activity. For example, the introduction of a fluorine atom into the carbohydrate moiety, as seen in a 2'-fluoroarabinofuranosyl analogue of N6-methyl-2',3'-dideoxyadenosine, was found to be 20-fold less potent than the parent compound. However, this modification significantly increased the compound's stability to acid, which could make it a more viable candidate for oral administration.
The conformation of the sugar ring, influenced by various substituents, plays a critical role in how the nucleoside is recognized and utilized by viral polymerases. researchgate.net The stability of oligonucleotide duplexes and the formation of functional protein-oligonucleotide complexes are dictated by the conformation and dynamics of the sugar moiety. researchgate.net
Quantitative and Qualitative SAR Approaches
Both qualitative and quantitative SAR approaches are employed to understand the relationship between the chemical structure of 2',3'-dideoxyxanthosine analogues and their biological activity. automate.videolongdom.org
Experimental Validation of SAR Hypotheses
The hypotheses generated from SAR studies and computational models must be confirmed through experimental testing. This involves synthesizing the modified compounds and evaluating their biological activity in cellular and viral assays. For instance, various 6-substituted 2',3'-dideoxypurine nucleosides were synthesized and tested in human peripheral blood mononuclear cells infected with HIV to determine their antiviral potency. This experimental validation confirmed the "bulk tolerance effect" at the 6-position of the purine ring. Similarly, the synthesis and testing of lipophilic halogenated congeners of 2',3'-dideoxypurine nucleosides provided concrete evidence of their anti-HIV activity. pnas.org
Stereochemical Configuration and Antiviral Potency
The stereochemistry of a nucleoside analogue is a critical determinant of its antiviral activity. The specific three-dimensional arrangement of atoms, particularly at the chiral centers of the sugar moiety, can profoundly influence its interaction with viral enzymes. For some nucleoside analogues, a significant difference in antiviral activity is observed between different diastereomers. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis of these compounds to ensure the desired biological effect. The cytotoxic and antitumor activities of certain analogue series have been shown to be critically dependent on the optimal orientation of the sugar residues. nih.gov
In Vitro Research Models and Methodologies for 2 ,3 Dideoxyxanthosine
Cell Culture Systems for Antiviral Activity Assessment
The evaluation of 2',3'-Dideoxyxanthosine's potential as an antiviral agent necessitates the use of specific cell culture systems that can support the replication of target viruses. These models are crucial for determining the compound's efficacy in inhibiting viral life cycles.
Application of Human T-Lymphoid Cell Lines (e.g., CCRF-CEM, H9)
Human T-lymphoid cell lines are instrumental in assessing the anti-HIV activity of nucleoside analogs like this compound. pnas.org Cell lines such as CCRF-CEM and H9 are commonly used as they are susceptible to HIV infection and replication. pnas.orgcore.ac.uk The CCRF-CEM cell line, derived from the peripheral blood of a child with acute lymphoblastic leukemia, is a suspension cell line that is widely used in cancer research and virology. addexbio.comnih.govnih.gov H9 cells, a clonal derivative of the HUT 78 T-cell line, are also frequently employed in HIV research. pnas.org The antiviral activity in these cells is often measured by observing the inhibition of the virus's cytopathic effect or by quantifying viral protein expression, such as the HIV-1 Gag protein. pnas.org
Hepatocyte-Derived Cell Models for Hepatitis Viruses (e.g., HBV, DHBV, WHV)
To investigate the activity of this compound against hepatitis viruses, hepatocyte-derived cell models are essential. wikimedia.orgfrontiersin.org The discovery of the sodium taurocholate cotransporting polypeptide (NTCP) as a key receptor for Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV) has enabled the development of susceptible hepatoma cell lines like HepG2-NTCP and Huh7-NTCP. frontiersin.orgmdpi.comembopress.org These cells can support the entire viral life cycle, from entry to the formation of covalently closed circular DNA (cccDNA). frontiersin.org Additionally, cell lines that are stably transduced with the HBV genome, such as HepAD38 and HepG2.2.15, are widely used to study the later stages of the HBV life cycle and for drug screening. frontiersin.org Human induced pluripotent stem cell-derived hepatocyte-like cells (hiPSC-HLCs) represent another advanced model, offering the potential to create humanized mouse models for in vivo studies of chronic HBV infection. embopress.orgfrontiersin.org
Establishment of Antiviral Assays (e.g., cytopathic effect inhibition, viral DNA/RNA quantification)
Several types of assays are employed to quantify the antiviral efficacy of compounds like this compound.
Cytopathic Effect (CPE) Inhibition Assays: A common method to evaluate antiviral activity is the cytopathic effect (CPE) inhibition assay. creative-diagnostics.com This assay is based on the principle that many viruses cause visible damage to host cells, such as rounding, detachment, and lysis. creative-diagnostics.com The ability of an antiviral compound to prevent or reduce these cytopathic effects is a measure of its efficacy. This method is widely applicable and can be used even when virus-specific antibodies are not available. creative-diagnostics.com
Viral DNA/RNA Quantification: A more direct measure of antiviral activity involves the quantification of viral genetic material. thermofisher.comgene-quantification.de Techniques such as quantitative polymerase chain reaction (qPCR) and reverse transcription qPCR (RT-qPCR) are used to measure the amount of viral DNA or RNA in a sample. gene-quantification.deneb.com This provides a highly sensitive and accurate assessment of viral replication and its inhibition by a test compound. gene-quantification.deneb.com Nucleic acid quantification can be performed using UV-Vis spectrophotometry, which measures absorbance at 260 nm, or through fluorescence-based methods using dyes that selectively bind to DNA or RNA. thermofisher.com
| Assay Type | Principle | Endpoint Measured | Key Advantages |
|---|---|---|---|
| Cytopathic Effect (CPE) Inhibition | Measures the ability of a compound to prevent virus-induced cell damage. | Reduction in cell rounding, detachment, and lysis. creative-diagnostics.com | Inexpensive, easy to implement, does not require virus-specific antibodies. creative-diagnostics.com |
| Viral DNA/RNA Quantification | Directly measures the amount of viral genetic material. thermofisher.com | Copies of viral DNA or RNA per sample volume. neb.com | High sensitivity, high accuracy, specific for the target virus. thermofisher.comneb.com |
Biochemical Assays for Enzyme Interactions
Understanding how this compound interacts with cellular enzymes is crucial for elucidating its mechanism of action and potential metabolic fate.
Enzyme Kinetic Studies with Purine-Metabolizing Enzymes
Enzyme kinetic studies are performed to understand the interaction of this compound with various enzymes involved in purine (B94841) metabolism. nih.govmdpi.comwikipedia.orgnih.gov These enzymes, such as adenosine (B11128) deaminase, purine nucleoside phosphorylase, and xanthine (B1682287) oxidase, play critical roles in the synthesis, interconversion, and degradation of purines. nih.govmsdmanuals.com Kinetic studies can determine parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat), which provide insights into the affinity of the enzyme for the compound and the efficiency of the enzymatic reaction. researchgate.netnih.govuliege.benih.govlibretexts.org Such studies can reveal whether this compound acts as a substrate, inhibitor, or inactivator of these enzymes, which is fundamental to understanding its biological effects. researchgate.netuliege.be
Analysis of Nucleotide Pool Levels
The introduction of a nucleoside analog like this compound can potentially disrupt the delicate balance of intracellular nucleotide pools. nih.govescholarship.org Analyzing the levels of deoxynucleoside triphosphates (dNTPs) is important because imbalances can lead to increased mutation rates and cellular toxicity. nih.govescholarship.org Methods for measuring dNTP pool levels often involve extraction of nucleotides from cells followed by quantification using techniques like high-performance liquid chromatography (HPLC). Changes in the concentrations of dATP, dCTP, dGTP, and dTTP after treatment with this compound can indicate its effects on nucleotide metabolism and DNA synthesis pathways. For instance, a significant increase in dCTP levels and a decrease in dTTP levels have been observed in certain mutant cell lines with impaired nucleotide metabolism. escholarship.org
| Assay Focus | Key Enzymes/Molecules | Information Gained |
|---|---|---|
| Enzyme Kinetics | Adenosine deaminase, Purine nucleoside phosphorylase, Xanthine oxidase. nih.govmsdmanuals.com | Substrate specificity, inhibition constants (Ki), catalytic efficiency (kcat/Km). researchgate.netuliege.benih.gov |
| Nucleotide Pool Analysis | dATP, dCTP, dGTP, dTTP. escholarship.org | Impact on cellular nucleotide balance and potential for mutagenicity. nih.govescholarship.org |
Advanced In Vitro Models
Three-Dimensional (3D) Cell Culture Systems (e.g., spheroids, organoids)
Spheroids are self-assembled, spherical aggregates of cells that can be used to model avascular tumor microenvironments or to create tissue-like structures. mdpi.com Organoids are even more complex, self-organizing 3D structures derived from stem cells that can differentiate and assemble into architectures resembling specific organs, such as the lung, intestine, or brain. mdpi.comuspharmacist.comdovepress.commdpi.com These "mini-organs" can contain multiple cell types native to the organ they represent and exhibit more physiologically relevant responses to viral infections. asm.orgnih.govijstemcell.com
In the context of this compound, 3D cell culture models like lung or intestinal organoids could be invaluable for studying its efficacy against viruses that target these tissues. nih.govasm.org These systems would allow for the investigation of the compound's ability to penetrate complex tissue-like structures and inhibit viral replication in a more realistic setting than 2D cultures. However, based on available research, the application of these specific 3D models to the study of this compound has not yet been documented.
Reporter Gene Expression Systems for Viral Replication Studies
Reporter gene expression systems are powerful tools for studying the effect of antiviral compounds on viral replication. biorxiv.orgnih.govnih.govbmglabtech.com These assays involve genetically modifying a virus to carry a reporter gene, such as luciferase or green fluorescent protein (GFP). bioassaysys.com The expression of this reporter gene is linked to viral replication; therefore, a decrease in the reporter signal (luminescence or fluorescence) in the presence of a compound indicates inhibition of viral activity. biorxiv.orgbioassaysys.com
This methodology offers a highly sensitive and quantifiable way to screen large numbers of compounds for antiviral efficacy and to elucidate their mechanism of action. nih.govnih.govbmglabtech.com For this compound, a reporter gene assay could be designed using a relevant virus (e.g., HIV) containing a luciferase gene. By measuring the light output from infected cells treated with varying concentrations of the compound, researchers could precisely determine its inhibitory concentration and gain insights into the specific stage of the viral life cycle it targets. Despite the utility of this approach, specific studies detailing the use of reporter gene expression systems to evaluate this compound are not found in the current scientific literature.
Methodologies for Combination Antiviral Activity Studies
A critical aspect of antiviral drug development is understanding how a compound interacts with other established antiviral agents. Combination therapy is a cornerstone of treating many viral infections, most notably HIV. acs.org Methodologies to assess these interactions are vital to identify synergistic or additive effects that can enhance therapeutic efficacy, as well as antagonistic interactions that could be detrimental.
Assessment of Synergistic and Additive Effects
The evaluation of synergistic and additive effects is crucial for designing effective combination antiretroviral therapies. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, while an additive effect is when the combined effect is equal to the sum of their individual effects.
Research into the antiviral effects of 2',3'-dideoxynucleosides has shown the potential for beneficial interactions. A study on the combined antiviral effects against human immunodeficiency virus type 1 (HIV-1) demonstrated that ribavirin (B1680618) can enhance the antiviral activity of purine 2',3'-dideoxynucleosides. asm.org As this compound is a purine nucleoside analogue, this finding suggests a potential for synergistic or enhanced activity when combined with ribavirin. The same study also found that combinations of different 2',3'-dideoxynucleosides resulted in effects that were additive to subsynergistic. asm.org These findings highlight the potential for using this compound as part of a multi-drug regimen to combat HIV.
| Compound Combination | Virus | Observed Effect | Reference |
|---|---|---|---|
| Purine 2',3'-dideoxynucleosides + Ribavirin | HIV-1 | Enhanced antiviral activity (Synergistic) | asm.org |
| 2',3'-dideoxynucleosides (in combination with each other) | HIV-1 | Additive to Subsynergistic | asm.org |
Evaluation of Potential Antagonism
Conversely, it is equally important to identify potential antagonism, where the combination of two drugs results in a reduced effect compared to their individual activities. Antagonistic interactions can compromise the effectiveness of a therapeutic regimen. acs.org
The same study that revealed the synergistic potential of purine 2',3'-dideoxynucleosides with ribavirin also reported an antagonistic relationship between ribavirin and pyrimidine (B1678525) 2',3'-dideoxynucleosides. asm.org While this compound is a purine analogue and would not be expected to have this antagonistic interaction with ribavirin, this finding underscores the importance of the specific chemical nature of the compounds being combined. The evaluation for antagonism is a critical step to ensure that a combination therapy does not inadvertently reduce the antiviral efficacy of its components.
| Compound Combination | Virus | Observed Effect | Reference |
|---|---|---|---|
| Pyrimidine 2',3'-dideoxynucleosides + Ribavirin | HIV-1 | Antagonistic | asm.org |
Preclinical Non Human in Vivo Research on 2 ,3 Dideoxyxanthosine
Pharmacodynamic Evaluations in Relevant Animal Models
The pharmacodynamics of 2',3'-dideoxyxanthosine, a nucleoside analog, are primarily evaluated in animal models to understand its therapeutic effects and mechanisms of action before human trials. These studies are crucial for establishing proof-of-concept and for guiding the design of clinical studies.
Assessment of Antiviral Efficacy in Non-Human Species
The antiviral activity of this compound and its analogs has been assessed in various non-human species, primarily focusing on retroviruses like the Human Immunodeficiency Virus (HIV). For instance, studies have demonstrated the potent anti-HIV-1 activity of related dideoxynucleoside analogs. nih.gov The evaluation of antiviral efficacy often involves infecting susceptible animal models with a specific virus and then administering the compound to measure its effect on viral load and disease progression.
For example, in studies with other nucleoside analogs, efficacy is measured by the reduction in viral load in plasma and tissues, as well as the prevention of disease-related outcomes. nih.gov The choice of animal model is critical and depends on the specific virus being studied. For instance, rodent models are commonly used for initial screening, while non-human primates are used for more advanced preclinical evaluation due to their greater physiological relevance to humans. nih.govfrontiersin.org
Table 1: Representative Antiviral Efficacy Data for Dideoxynucleoside Analogs in Preclinical Models
| Compound Class | Virus | Animal Model | Key Efficacy Findings |
| Dideoxynucleoside Analogs | HIV-1 | Various | Potent inhibition of wild-type virus |
| Didehydrodideoxycytidine Analogs | HIV-1 (wild-type) | In vitro (human cells) | EC90 range of 0.14 to 5.2 µM |
| Didehydrodideoxycytidine Analogs | HIV-1 (lamivudine-resistant) | In vitro (human cells) | Reduced potency with EC90 range of 53 to >100 µM |
| Didehydrodideoxycytidine Analogs | Hepatitis B Virus (HBV) | In vitro (HepAD38 cells) | Two compounds showed inhibition with EC90 of 0.25 µM |
| Didehydrodideoxycytidine Analogs | Bovine Viral Diarrhea Virus (BVDV) | In vitro (MDBK cells) | No antiviral activity observed |
Evaluation of Compound Distribution and Metabolism in Animal Tissues
Understanding the distribution and metabolism of this compound in animal tissues is essential for predicting its efficacy and potential toxicity. Studies on similar nucleoside analogs, such as 2',3'-dideoxyinosine (ddI), in rats have provided valuable insights into tissue pharmacokinetics. nih.gov
Following administration, the concentration of the compound is measured in various tissues over time. For ddI, studies in rats have shown that the compound is widely distributed, with the highest concentrations found in the kidney, followed by the liver, pancreas, lymph nodes, spleen, and brain. nih.gov The tissue-to-plasma concentration ratios indicate the extent of tissue penetration. For ddI, the kidney showed significant accumulation, while brain and spleen had low ratios, suggesting that strategies to improve drug delivery to these sites might be necessary. nih.gov
The metabolism of nucleoside analogs can occur in the liver and other tissues. frontiersin.orgcabidigitallibrary.org The metabolic pathways determine the formation of active metabolites and the elimination of the drug from the body. For instance, the metabolism of chelerythrine, another type of compound, has been studied in rat liver S9 fractions and in vivo, revealing different primary metabolic pathways in each setting. frontiersin.org Such studies are critical for understanding how this compound might be processed in the body. The distribution of a drug is also influenced by its binding to plasma proteins, which can differ across species. frontiersin.org
Table 2: Tissue Distribution of 2',3'-Dideoxyinosine (ddI) in Rats
| Tissue | Key Findings |
| Kidney | Showed significant accumulation with concentrations about 10-fold greater than in plasma. |
| Liver & Pancreas | Tissue-to-plasma concentration ratios were approximately 1.09 and 0.90, respectively. |
| Lymph Nodes & Spleen | Moderate to low tissue-to-plasma ratios of 0.75 and 0.42, respectively. |
| Brain | Very low tissue-to-plasma ratio of 0.04, indicating poor penetration. |
Data based on studies of the related compound 2',3'-dideoxyinosine (ddI) in rats. nih.gov
Selection and Justification of Animal Models
The selection of an appropriate animal model is a critical step in preclinical research and is guided by several factors, including the biological question being addressed and the relevance of the model to human physiology and disease. facellitate.comijrpc.com
Considerations for Species Susceptibility to Viral Pathogens
The susceptibility of an animal species to a particular viral pathogen is a primary consideration when selecting a model for antiviral drug testing. nih.gov Not all animals are susceptible to the same viruses that infect humans. For example, the host range of a virus can be limited by factors such as the presence of specific cellular receptors required for viral entry. nih.gov
When studying viruses with a narrow host range, such as many human viruses, researchers may need to use genetically modified animals or "humanized" models. nih.govmdpi.com Humanized mice, for instance, are immunodeficient mice engrafted with human cells or tissues, making them susceptible to human-specific pathogens like HIV-1. nih.gov
For viruses with a broader host range, or for studying general principles of viral infection, a wider variety of animal models may be suitable. exeter.ac.uk The choice of species can also be influenced by practical considerations such as cost, handling, and the availability of research tools. frontiersin.org Non-human primates are often considered the gold standard for studying human viral diseases due to their close evolutionary relationship to humans, but their use is limited by ethical and logistical constraints. nih.govfrontiersin.org
Use of Homologous Animal Models
Homologous animal models are those in which the animal species is susceptible to a virus that is closely related to the human pathogen of interest. frontiersin.org These models can provide valuable insights into viral pathogenesis and the host immune response. For example, woodchucks infected with the woodchuck hepatitis virus (WHV) have been instrumental in studying hepatitis B virus (HBV) infection in humans, as WHV is closely related to HBV. frontiersin.org
Similarly, the study of simian immunodeficiency virus (SIV) in macaques has been a cornerstone of HIV/AIDS research. nih.gov These models allow for the investigation of viral transmission, persistence, and the efficacy of antiviral therapies in a system that closely mimics the human condition. The use of homologous models can be particularly advantageous when the human virus does not readily infect other species.
Methodological Considerations for In Vivo Studies
In vivo studies must be carefully designed and executed to ensure the validity and reproducibility of the results. upenn.edu This includes the use of appropriate controls, randomization, and blinding to minimize bias. The route of administration, and frequency of the test compound should be carefully considered and justified based on pharmacokinetic data. ijrpc.com
The endpoints of the study, whether they are virological, immunological, or clinical, must be clearly defined and measured using validated assays. For antiviral efficacy studies, this typically includes quantifying viral load in blood and tissues. For pharmacodynamic studies, it involves measuring the physiological or biochemical effects of the drug.
Ethical considerations are paramount in animal research, and all studies must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. ijrpc.comupenn.edu The number of animals used should be the minimum necessary to obtain statistically significant results.
Experimental Design for Efficacy Studies
Efficacy studies for an antiviral compound like this compound would be designed to assess its therapeutic activity in a relevant animal model of the target viral disease, such as Human Immunodeficiency Virus (HIV) or other retroviruses. The primary goal is to determine if the compound can prevent infection, reduce viral load, or alleviate disease symptoms in a living organism. mdpi.com
A typical experimental design would involve the following key components:
Choice of Animal Model: The selection of an appropriate animal model is crucial and depends on the virus being studied. mdpi.com For anti-HIV research, common models include mice with humanized immune systems (e.g., SCID-hu Thy/Liv mice) or non-human primates like rhesus or cynomolgus macaques, which can be infected with Simian Immunodeficiency Virus (SIV) or chimeric simian-human immunodeficiency viruses (SHIV). aidsmap.complos.org For other viruses, models like ferrets for influenza or mice for adenovirus infections are used. mdpi.comnih.gov
Group Allocation: Animals would be randomly assigned to various groups to minimize bias. researchgate.net A standard design includes a control group receiving a placebo or vehicle, and multiple treatment groups receiving different dose levels of the investigational compound.
Efficacy Endpoints: The parameters measured to evaluate the compound's effectiveness are defined before the study begins. These often include virological, immunological, and clinical endpoints. For an anti-HIV study, this could involve measuring viral RNA levels in plasma, monitoring CD4+ T cell counts, and observing clinical signs of disease progression. nih.gov
Study Duration: The length of the study must be sufficient to observe a meaningful therapeutic effect and potential viral rebound after treatment cessation. aidsmap.com
Table 1: Illustrative Example of a Generic Efficacy Study Design for an Antiviral Compound
| Parameter | Description |
| Animal Model | e.g., Rhesus macaques (for SIV infection) |
| Group Size | e.g., 6-8 animals per group |
| Control Group | Vehicle control (placebo) |
| Treatment Groups | Group 1: Low Dose; Group 2: Medium Dose; Group 3: High Dose |
| Primary Endpoints | Plasma viral load (RNA copies/mL), CD4+ T cell counts (cells/µL) |
| Secondary Endpoints | Changes in body weight, clinical pathology markers, survival rate |
| Monitoring Schedule | Weekly blood sampling for virological and immunological analysis |
This table is a generalized example and does not represent a specific study on this compound.
Sampling and Analytical Techniques for Metabolite Profiling
Metabolite profiling in in vivo preclinical studies is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. For this compound, this would involve identifying the metabolic products formed in the body. No specific metabolite profiling data for this compound has been published.
The process generally involves the collection of biological samples at various time points after administration of the compound, followed by sophisticated analytical analysis.
Sampling:
Biological matrices are collected to identify and quantify the parent drug and its metabolites. researchgate.net Common samples include:
Plasma/Blood: To determine the concentration of the compound and its metabolites in circulation over time. psu.edu
Urine and Feces: To identify excretory pathways and metabolites. psu.edu
Bile: Collected from bile-duct cannulated animals to investigate biliary excretion. psu.edu
Tissues: At the end of the study, tissues may be harvested to assess drug distribution and tissue-specific metabolism.
Analytical Techniques:
The analysis of these biological samples requires highly sensitive and specific techniques to detect and identify metabolites, which may be present at very low concentrations. japsonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for metabolite profiling. It combines the separation capabilities of liquid chromatography with the sensitive and specific detection power of tandem mass spectrometry. nih.gov This method can separate metabolites from complex biological matrices and provide structural information for their identification. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique used in metabolomics. It is non-destructive and can provide detailed structural information about metabolites without the need for chemical derivatization.
Sample Preparation: Before analysis, samples typically undergo an extraction process, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to remove interfering substances and concentrate the analytes. researchgate.net
Table 2: Common Techniques in Preclinical Metabolite Profiling
| Technique | Application |
| Sample Collection | Blood, urine, feces, and bile sampling at timed intervals. |
| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation. researchgate.net |
| Separation | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). |
| Detection & Identification | Tandem Mass Spectrometry (MS/MS), High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR). |
| Quantification | Creation of a calibration curve using reference standards to determine the concentration of the parent compound and known metabolites. ich.org |
This table outlines general methodologies and does not refer to a specific study on this compound.
Future Directions and Emerging Research Avenues
Development of Novel 2',3'-Dideoxyxanthosine Analogues with Enhanced Potency
A primary focus of ongoing research is the rational design and synthesis of novel analogues of this compound with improved antiviral potency. This involves strategic chemical modifications to the purine (B94841) base or the dideoxyribose sugar moiety. The goal of these modifications is to enhance the interaction of the molecule with its viral target, typically reverse transcriptase, while potentially reducing its interaction with host cellular enzymes, which can lead to toxicity.
Research into other 2',3'-dideoxypurine nucleosides has provided valuable insights into structure-activity relationships (SAR). For instance, studies on 6-substituted 2',3'-dideoxypurine nucleosides have shown that the nature of the substituent at the 6-position can significantly influence anti-HIV activity. nih.gov One of the most potent compounds in this series was found to be N6-methyl-2',3'-dideoxyadenosine (D2MeA). nih.gov The order of potency for these substitutions was determined to be NHMe > NH2 > Cl ≈ N(Me)2 > SMe > OH ≈ NHEt > SH > NHBn ≈ H, suggesting that a "bulk tolerance" effect at this position may be a key determinant of antiviral efficacy. nih.gov
Furthermore, the synthesis of halogenated congeners of 2',3'-dideoxypurine nucleosides has demonstrated that modifications can enhance lipophilicity, a desirable property for drug absorption. pnas.org For example, 2-amino-6-fluoro- and 2-amino-6-chloro-ddPs have shown potent anti-HIV activity comparable to 2',3'-dideoxyinosine (ddI) and 2',3'-dideoxyguanosine (B1417426) (ddG). pnas.org These findings underscore the potential for developing more potent ddX analogues by exploring various substitutions.
Exploration of Broader Antiviral Spectrum Beyond HIV
While initial research on this compound and its related compounds has largely centered on their activity against human immunodeficiency virus (HIV), there is a growing interest in exploring their potential against a wider range of viruses. nih.govmdpi.com The fundamental mechanism of action for many dideoxynucleosides, which involves the termination of viral DNA synthesis, is a process common to many retroviruses. nih.gov This suggests a theoretical basis for a broader antiviral spectrum.
Studies have already shown that certain dideoxynucleosides can inhibit the infectivity of evolutionarily divergent mammalian type C and animal lentiviruses. nih.gov This broad-spectrum antiretroviral activity indicates that the cellular machinery required for the antiviral action of these compounds is conserved across different cell types and species. nih.gov Future research will likely involve screening this compound and its novel analogues against a diverse panel of viruses, including other retroviruses, hepatitis B virus (which utilizes a reverse transcriptase), and potentially even some DNA viruses where viral polymerases might be susceptible. The identification of broad-spectrum antiviral agents is a critical goal in preparing for and responding to emerging infectious diseases. mdpi.commdpi.com
Integration of Omics Technologies in Mechanistic Studies
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful new tools to elucidate the detailed molecular mechanisms of action of antiviral drugs like this compound. biobide.comresearchgate.netteknoscienze.comnih.gov These high-throughput approaches provide a holistic view of the cellular response to drug treatment, moving beyond a single target to a systems-level understanding. teknoscienze.com
Proteomics can identify changes in the abundance and post-translational modifications of cellular and viral proteins upon treatment with ddX. This can help to identify not only the primary drug target but also off-target effects and cellular pathways that are modulated by the drug. nih.govrevespcardiol.org
Metabolomics analyzes the global profile of small molecule metabolites within a cell or biological system. nih.govfrontiersin.org This can reveal how ddX affects cellular metabolism, including the pathways involved in its own activation (phosphorylation) and any metabolic perturbations that might contribute to its antiviral effect or toxicity. nih.govnih.gov
Transcriptomics can be used to study how ddX alters gene expression in both the host cell and the virus. teknoscienze.com This can provide insights into the cellular responses to viral infection and drug treatment, including the activation of innate immune pathways.
By integrating data from these different omics platforms, researchers can construct comprehensive models of how this compound exerts its antiviral effects. researchgate.netnih.gov This deeper mechanistic understanding can guide the development of more effective and less toxic analogues and inform strategies for combination therapies.
Application in Combination Therapies with Other Antiviral Agents
A cornerstone of modern antiviral treatment, particularly for chronic infections like HIV, is the use of combination therapy. nih.govresearchgate.net Combining drugs with different mechanisms of action can lead to synergistic antiviral effects, reduce the likelihood of drug resistance, and allow for lower doses of individual agents, potentially minimizing toxicity. nih.govbritannica.com
Future research will likely explore the use of this compound or its more potent analogues in combination with other classes of antiviral drugs. nih.gov For HIV, this could include combinations with:
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) : These drugs bind to a different site on the reverse transcriptase enzyme, and their combination with nucleoside analogues like ddX can be synergistic. britannica.com
Protease inhibitors (PIs) : PIs target a later stage of the viral life cycle, the maturation of new viral particles, providing a complementary mechanism of action. britannica.comrsc.org
Integrase inhibitors : These drugs block the integration of the viral DNA into the host cell's genome, another distinct and critical step in the retroviral life cycle. immunopaedia.org.za
Entry inhibitors : These agents prevent the virus from entering the host cell in the first place. immunopaedia.org.za
Systematic screening methods, such as multiplex screening for interacting compounds (MuSIC), can expedite the identification of synergistic drug pairs. nih.gov Such studies have revealed that combining drugs targeting different steps of the viral life cycle often leads to the most effective synergistic outcomes. nih.gov
Computational Drug Design and Discovery Leveraging SAR
Computational approaches are now integral to modern drug discovery and development, offering a more efficient and cost-effective means of identifying and optimizing lead compounds. scribd.comnih.govgsconlinepress.commdpi.comfrontiersin.org In the context of this compound, computational tools can be leveraged in several key ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scribd.comresearchgate.net By analyzing the SAR data from existing ddX analogues, researchers can build predictive models to guide the design of new analogues with enhanced potency. nih.govnih.govnih.gov
Molecular Docking : This technique predicts the preferred orientation of a ligand (like a ddX analogue) when bound to a target protein (like reverse transcriptase). frontiersin.org It can be used to screen virtual libraries of compounds and to understand the molecular basis for the activity of potent analogues.
Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the drug-target complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. frontiersin.org
By combining these computational methods with experimental validation, the process of drug discovery can be significantly accelerated. mdpi.com This iterative cycle of design, synthesis, and testing, informed by computational predictions, holds great promise for the development of the next generation of this compound-based antiviral agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2',3'-Dideoxyxanthosine in oligonucleotide synthesis?
- Methodological Answer : The compound can be synthesized using phosphoramidite chemistry, a standard method for nucleotide analogs. Key steps include:
- Protection of the xanthine base : Use benzoyl or isobutyryl groups to prevent side reactions during coupling .
- Solid-phase synthesis : Incorporate the modified nucleoside into oligonucleotides via automated synthesis, with careful control of coupling efficiency (monitored by trityl cation release) .
- Deprotection : Post-synthesis treatment with ammonium hydroxide or methylamine to remove base-protecting groups while preserving the sugar backbone .
- Validation : Compare HPLC and MALDI-TOF results with unmodified oligonucleotides to confirm integrity .
Q. How does the absence of 2' and 3' hydroxyl groups affect the stability of this compound in enzymatic assays?
- Methodological Answer : The lack of hydroxyl groups renders the compound resistant to ribonuclease cleavage. Assess stability via:
- Incubation with RNase A/T1 : Monitor degradation using gel electrophoresis or UV spectrophotometry (absorbance at 260 nm) .
- Comparison with natural xanthosine : Use kinetic assays to quantify half-life differences under physiological conditions (e.g., pH 7.4, 37°C) .
Advanced Research Questions
Q. How do base-pairing properties of this compound vary with complementary nucleotides, and what contradictions arise in thermodynamic data?
- Methodological Answer :
- UV melting curves : Measure (melting temperature) for duplexes containing this compound paired with cytosine, guanine, or thymine. Note discrepancies in enthalpy () and entropy () values compared to natural bases .
- Molecular dynamics simulations : Model hydrogen-bonding patterns to explain mismatched pair stability (e.g., xanthosine-guanine vs. xanthosine-adenine) .
Q. What experimental designs mitigate polymerase-mediated incorporation biases of this compound during reverse transcription?
- Methodological Answer :
- Polymerase screening : Test thermostable (e.g., Taq), proofreading (e.g., Pfu), and reverse transcriptases (e.g., HIV-1 RT) to identify enzymes with higher incorporation fidelity .
- Template engineering : Use primers with modified 3' ends (e.g., locked nucleic acids) to enhance binding and reduce misincorporation rates .
Q. How can researchers resolve contradictions in metabolic stability data for this compound across cell lines?
- Methodological Answer :
- Cross-cell-line assays : Compare uptake and retention in HEK-293, HeLa, and primary lymphocytes using LC-MS/MS .
- Variable normalization : Adjust for differences in cell membrane permeability (e.g., via ATP-binding cassette transporter inhibitors) .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response curves in this compound cytotoxicity studies?
- Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., ) using software like GraphPad Prism .
- Error propagation : Calculate confidence intervals via bootstrapping to account for heteroscedasticity in triplicate measurements .
- Comparative statistics : Use ANOVA with post-hoc Tukey tests to assess significance across cell types or treatment durations .
Q. How should researchers validate the absence of off-target effects in this compound-based antiviral assays?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
